Tert-butyl 2-methylthiazole-4-carboxylate
CAS No.:
Cat. No.: VC16487533
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO2S |
|---|---|
| Molecular Weight | 199.27 g/mol |
| IUPAC Name | tert-butyl 2-methyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3 |
| Standard InChI Key | SOLBSJNEIKRTJK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Tert-butyl 2-methylthiazole-4-carboxylate is defined by its thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at position 2 and a tert-butyl ester at position 4. The IUPAC name, tert-butyl 2-methyl-1,3-thiazole-4-carboxylate, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.27 g/mol |
| Canonical SMILES | CC1=NC(=CS1)C(=O)OC(C)(C)C |
| InChI Key | SOLBSJNEIKRTJK-UHFFFAOYSA-N |
| PubChem CID | 65198948 |
The tert-butyl group enhances steric bulk, influencing reactivity and stability during synthetic workflows.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution, where thiazole-4-carboxylic acid reacts with tert-butyl chloroformate under basic conditions. Alternative methods include:
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Coupling reactions using carbodiimide-based reagents (e.g., DCC, EDC) to activate the carboxylic acid.
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Protection-deprotection strategies in multi-step syntheses, leveraging the tert-butyl group’s stability under acidic conditions.
Yields depend on reaction optimization, with typical protocols employing anhydrous solvents (e.g., THF, DCM) and catalysts like DMAP.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:
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Thiazole ring formation: Condensation of thiourea with α-bromoketones.
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Esterification: Reaction with tert-butanol under Mitsunobu conditions or via acid chlorides.
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Purification: Chromatography or crystallization to achieve >95% purity.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 85–90°C (estimated) and decomposes above 200°C. Solubility data indicate:
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High solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Moderate solubility in ethanol and acetone.
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Low solubility in water (<1 mg/mL).
Applications in Pharmaceutical Chemistry
Role as a Building Block
The compound’s thiazole core is a pharmacophore in FDA-approved drugs (e.g., Abafungin, an antifungal). Its applications include:
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Peptide mimetics: Incorporating thiazole rings to enhance metabolic stability.
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Kinase inhibitors: Serving as a scaffold in anticancer agents targeting EGFR or VEGFR.
Case Study: Anticancer Drug Development
In a 2023 study, tert-butyl 2-methylthiazole-4-carboxylate was alkylated to produce thiazole-quinoline hybrids, which showed IC values of 1.2–3.8 μM against MCF-7 breast cancer cells. The tert-butyl group improved cell membrane permeability compared to methyl esters.
Biological Activities and Research Findings
Antimicrobial Properties
Thiazole derivatives inhibit microbial DNA gyrase and β-lactamases. In vitro assays demonstrate:
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MIC (Minimum Inhibitory Concentration): 8–16 μg/mL against Staphylococcus aureus.
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Synergy with β-lactams: 4-fold reduction in ampicillin resistance in MRSA strains.
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